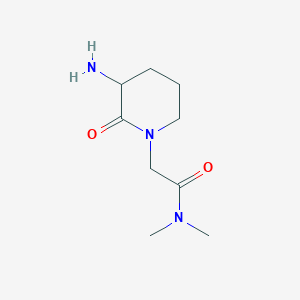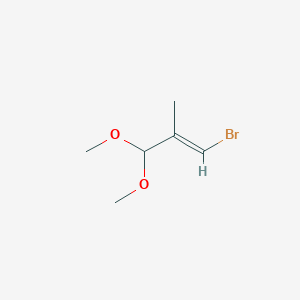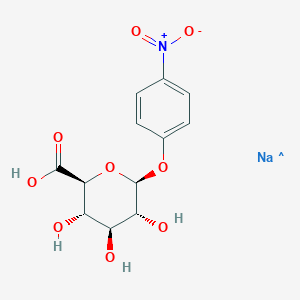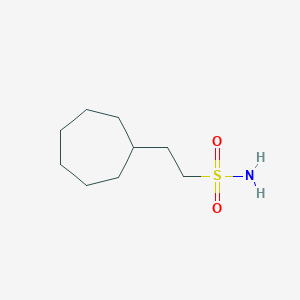![molecular formula C10H11ClFN3 B12316354 [1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanamine hydrochloride CAS No. 1173070-02-4](/img/structure/B12316354.png)
[1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanamine hydrochloride: is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a fluorophenyl group and a methanamine group attached to the pyrazole ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanamine hydrochloride typically involves the condensation of 2-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized to form the pyrazole ringThe reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the pyrazole ring into pyrazoline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of pyrazoline derivatives.
Substitution: Introduction of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as a ligand in receptor binding studies. Its fluorophenyl group enhances its binding affinity to certain biological targets.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of anti-inflammatory and anti-cancer agents. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it valuable in the production of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of [1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors, leading to the modulation of various biological pathways. The compound can act as an agonist or antagonist, depending on the target receptor. Its effects are mediated through the activation or inhibition of signaling pathways, ultimately leading to the desired biological response .
Vergleich Mit ähnlichen Verbindungen
- 1-(2-Fluorophenyl)methanamine
- 1-cyclobutyl-1-(2-fluorophenyl)methanamine hydrochloride
- 1-cyclobutyl-1-(2,5-difluorophenyl)methanamine hydrochloride
Comparison: Compared to these similar compounds, [1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanamine hydrochloride is unique due to the presence of the pyrazole ring. This structural feature imparts distinct chemical and biological properties, making it more versatile in various research applications. The pyrazole ring enhances its stability and reactivity, allowing for a broader range of chemical modifications and interactions .
Eigenschaften
CAS-Nummer |
1173070-02-4 |
|---|---|
Molekularformel |
C10H11ClFN3 |
Molekulargewicht |
227.66 g/mol |
IUPAC-Name |
[1-(2-fluorophenyl)pyrazol-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C10H10FN3.ClH/c11-9-3-1-2-4-10(9)14-6-5-8(7-12)13-14;/h1-6H,7,12H2;1H |
InChI-Schlüssel |
NMCMATGVYBZUPX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N2C=CC(=N2)CN)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Cyclohexyl-1-{[(9H-fluoren-9-YL)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B12316280.png)




![2-{[2-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride](/img/structure/B12316303.png)

![2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine](/img/structure/B12316311.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B12316314.png)



![N-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide](/img/structure/B12316347.png)
